Benzoyl Trifluoromethanesulfonate

Overview

Description

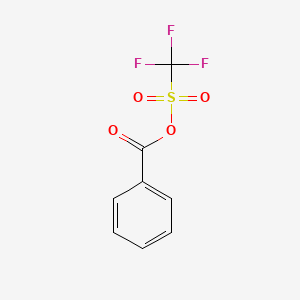

Benzoyl Trifluoromethanesulfonate, also known as Benzoyl Triflate or Trifluoromethylsulfonyl Benzoate, is a chemical compound with the molecular formula C8H5F3O4S . It has a molecular weight of 254.18 g/mol .

Synthesis Analysis

Benzoyl Trifluoromethanesulfonate can be synthesized from Benzoyl Chloride and Trifluoromethanesulfonic Acid . Generation in situ has been achieved with benzoyl chloride and silver triflate .Molecular Structure Analysis

The molecular structure of Benzoyl Trifluoromethanesulfonate consists of 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 4 oxygen atoms, and 1 sulfur atom . The IUPAC name for this compound is trifluoromethylsulfonyl benzoate .Chemical Reactions Analysis

Benzoyl Trifluoromethanesulfonate has been found to be a highly efficient benzoylating agent for sterically hindered hydroxy groups . Reactions with a variety of alcohols, including some with sterically hindered secondary and tertiary hydroxy groups, with phenolic compounds, and with 1,2-diols at low temperatures provide the corresponding benzoates in high yield .Physical And Chemical Properties Analysis

Benzoyl Trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors and 7 hydrogen bond acceptors . The compound is also sensitive to moisture and heat .Scientific Research Applications

Benzoylating Agent

Benzoyl Trifluoromethanesulfonate (BzOTf) is a highly efficient benzoylating agent . It is used in reactions with a variety of alcohols, including some with sterically hindered secondary and tertiary hydroxy groups, with phenolic compounds, and with 1,2-diols at low temperatures to provide the corresponding benzoates in high yield .

Synthetic Organic Chemistry

Benzoyl Trifluoromethanesulfonate is used in synthetic organic chemistry . It is used in the synthesis of various organic compounds due to its reactivity and selectivity .

Sulfonic Acid Derivatives

It is used in the synthesis of sulfonic acid derivatives . Sulfonic acid derivatives are important in a variety of chemical reactions due to their strong acidity and good solubility in water and organic solvents .

Protection & Derivatization Reagents

Benzoyl Trifluoromethanesulfonate is used as a protection and derivatization reagent . It is used to protect functional groups in organic molecules during chemical reactions, and as a derivatization reagent to modify the chemical structure of compounds .

High Efficiency Acylations

Research into Benzoyl Trifluoromethanesulfonate has focused on determining its optimal proportion for high efficiency acylations . Acylation is a process that introduces an acyl group into a molecule .

Broadening the Utilization of Vast Substrates

Benzoyl Trifluoromethanesulfonate contributes to new synthetic pathways and the comprehensive study of suitable reaction conditions to optimize its application exploitation . This broadens the utilization of vast substrates .

Mechanism of Action

Target of Action

Benzoyl Trifluoromethanesulfonate (BzOTf) primarily targets a variety of alcohols, including some with sterically hindered secondary and tertiary hydroxy groups, phenolic compounds, and 1,2-diols . These targets play a crucial role in various biochemical reactions, particularly in the process of esterification.

Mode of Action

BzOTf acts as a highly efficient benzoylating agent . It interacts with its targets by reacting with them under mild conditions to provide the corresponding benzoates in high yield . This interaction results in the benzoylation of the target molecules, which can significantly alter their chemical properties and reactivity.

Biochemical Pathways

The primary biochemical pathway affected by BzOTf is the benzoylation of alcohols and phenolic compounds . This process involves the transfer of a benzoyl group from BzOTf to the hydroxyl group of the target molecule, resulting in the formation of a benzoate ester. The downstream effects of this pathway can vary depending on the specific target molecule, but generally involve changes in the target’s reactivity and potential participation in further biochemical reactions.

Result of Action

The primary molecular effect of BzOTf’s action is the formation of benzoate esters from a variety of alcohols and phenolic compounds . This can result in significant changes to the target molecule’s chemical properties and reactivity. On a cellular level, the impact of these changes would depend on the specific role and function of the target molecule within the cell.

Action Environment

The action, efficacy, and stability of BzOTf can be influenced by various environmental factors. For instance, the reaction of BzOTf with its targets is typically performed under mild conditions . Additionally, the presence of pyridine can help to stabilize sensitive functionality during the reaction . Therefore, factors such as temperature, pH, and the presence of other chemicals can all potentially impact the action of BzOTf.

Safety and Hazards

Future Directions

Recent research has focused on the use of Benzoyl Trifluoromethanesulfonate as a catalyst in nucleophilic substitutions . The mild conditions offered by this catalysis have broadened the use of various substrates under mild and neat or forced conditions . Future research may continue to explore the potential of this compound in catalytic reactions .

properties

IUPAC Name |

trifluoromethylsulfonyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZVJNXOBFDIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453949 | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36967-85-8 | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)